Carafiban

Description

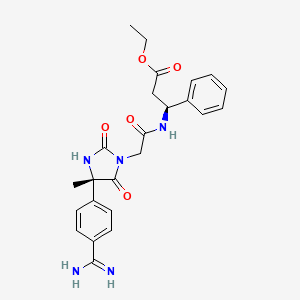

Structure

3D Structure

Properties

CAS No. |

177563-40-5 |

|---|---|

Molecular Formula |

C24H27N5O5 |

Molecular Weight |

465.5 g/mol |

IUPAC Name |

ethyl (3S)-3-[[2-[(4S)-4-(4-carbamimidoylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetyl]amino]-3-phenylpropanoate |

InChI |

InChI=1S/C24H27N5O5/c1-3-34-20(31)13-18(15-7-5-4-6-8-15)27-19(30)14-29-22(32)24(2,28-23(29)33)17-11-9-16(10-12-17)21(25)26/h4-12,18H,3,13-14H2,1-2H3,(H3,25,26)(H,27,30)(H,28,33)/t18-,24-/m0/s1 |

InChI Key |

SSGOEPXWNBXKPQ-UUOWRZLLSA-N |

SMILES |

CCOC(=O)CC(C1=CC=CC=C1)NC(=O)CN2C(=O)C(NC2=O)(C)C3=CC=C(C=C3)C(=N)N |

Isomeric SMILES |

CCOC(=O)C[C@@H](C1=CC=CC=C1)NC(=O)CN2C(=O)[C@](NC2=O)(C)C3=CC=C(C=C3)C(=N)N |

Canonical SMILES |

CCOC(=O)CC(C1=CC=CC=C1)NC(=O)CN2C(=O)C(NC2=O)(C)C3=CC=C(C=C3)C(=N)N |

Origin of Product |

United States |

Molecular Mechanisms of Action of Carafiban and Its Active Metabolites

Elucidation of Molecular Target Engagement

Investigations into Fibrinogen Receptor αIIbβ3 Antagonism by Carafiban Derivatives

The fibrinogen receptor αIIbβ3, also known as Glycoprotein IIb/IIIa (GPIIb/IIIa), is a crucial integrin complex found on platelets. It serves as a receptor for fibrinogen and von Willebrand factor, playing a vital role in platelet activation and aggregation, which are essential processes in hemostasis and arterial thrombosis. nih.govnih.govwikidoc.org Upon platelet activation, the αIIbβ3 integrin undergoes a conformational change, transitioning from a bent-closed and extended-closed state to an extended-open conformation, which exposes the ligand-binding Metal Ion-Dependent Adhesion Site (MIDAS) in the β subunit. nih.govnih.gov This activation allows it to bind multivalent ligands like fibrinogen, forming bridges between adjacent platelets and leading to aggregate formation. nih.gov

Antagonists of the αIIbβ3 receptor, such as this compound, aim to inhibit this binding, thereby preventing platelet aggregation. nih.gov Existing αIIbβ3 antagonists, including abciximab, eptifibatide, and tirofiban, have demonstrated the therapeutic principle of targeting this integrin. nih.govwikidoc.orgresearchgate.net These agents typically mimic the Arg-Gly-Asp (RGD) sequence found in fibrinogen, with a basic moiety binding to the αIIb subunit and a carboxyl group coordinating the MIDAS Mg²⁺ ion in the β3 subunit. nih.gov However, some RGD-based antagonists can induce an artificial activation conformation of the receptor. nih.govnih.gov

Research into this compound derivatives, such as ML165 (PubChem CID: 44820665), has focused on identifying potent non-RGD mimetic inhibitors that offer a novel binding mechanism. nih.govnih.gov ML165 demonstrated an IC₅₀ of 163 nM in platelet aggregation assays and 1100 nM in platelet adhesion assays, making it a potent inhibitor of the αIIbβ3 receptor. nih.gov Unlike some RGD-based antagonists, RUC-2 (another derivative, chemically identical to ML165) did not "prime" the αIIbβ3 receptor, meaning it did not induce a high-affinity fibrinogen binding conformation. nih.gov This suggests a distinct mechanism of orthosteric inhibition at the RGD binding domain, as determined by X-ray crystallography. nih.gov

Table 1: Potency of αIIbβ3 Antagonists in Platelet Aggregation

| Compound | PubChem CID | IC₅₀ (nM) in ADP-induced Platelet Aggregation Assay | Selectivity (αVβ3 receptor inhibition) | Mechanism of Inhibition |

| ML165/RUC-2 | 44820665 | 96 ± 5 nih.gov | 6 ± 15% inhibition (>100 fold selective) nih.govnih.gov | Orthosteric inhibition at RGD binding domain nih.gov |

| Eptifibatide | 44820665 (Note: this CID is for ML165, not Eptifibatide directly, but used for comparison in source) | 12 ± 1 nih.gov | Not specified in source for direct comparison | Mimics fibrinogen-binding sequence, coordinates MIDAS Mg²⁺ nih.govresearchgate.net |

| RUC-1 | Not specified | 9.7 ± 1 µM (9700 nM) nih.gov | Not specified in source for direct comparison | Not specified in source for direct comparison |

Exploration of this compound as a Potential Ubiquitin-Specific Protease 7 (USP7) Inhibitor

Ubiquitin-Specific Protease 7 (USP7), also known as herpesvirus-associated ubiquitin-specific protease (HAUSP), is a deubiquitinating enzyme (DUB) that plays a critical role in regulating the stability of numerous proteins involved in tumor suppression, immune response, cell cycle control, and DNA repair. researchgate.netbiorxiv.orgresearchgate.nettandfonline.com Due to its involvement in pathways such as the MDM2/MDMX-p53 pathway, USP7 has emerged as a promising therapeutic target, particularly in cancer. researchgate.netbiorxiv.orgresearchgate.nettandfonline.commdpi.com Inhibition of USP7 can lead to the stabilization of tumor suppressors like p53 and PTEN, and the degradation of oncoproteins such as MDM2, ultimately resulting in cell cycle arrest and apoptosis in cancer cells. researchgate.netbiorxiv.orgtandfonline.commdpi.comresearchgate.net

Recent studies, employing pharmacophore-guided drug repurposing and physics-based molecular simulations, have identified this compound as a potential USP7 inhibitor. researchgate.netbiorxiv.orgresearchgate.netbiorxiv.org In a comprehensive virtual screening strategy involving a library of FDA-approved and investigational small molecules, this compound was among twelve compounds that demonstrated favorable binding profiles and high predicted anticancer activity. researchgate.netbiorxiv.orgresearchgate.netbiorxiv.org this compound exhibited a low average MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) score of –82.1 kcal/mol, suggesting its potential as a potent small molecule USP7 inhibitor, comparable to a control inhibitor with an average score of –85.9 kcal/mol. biorxiv.org

The mechanism by which USP7 inhibitors exert their anticancer effects may extend beyond solely activating the p53 tumor suppressor. researchgate.netcnio.es Research suggests that USP7 inhibitors can trigger a premature and widespread activation of the CDK1 protein, a key driver of the cell cycle, leading to uncontrolled cell division, DNA damage, and ultimately cell death, even in a p53-independent manner. cnio.es This broader mechanism expands the potential applicability of USP7 inhibitors to a wider range of tumors, regardless of their p53 status. cnio.es

Table 2: Predicted Binding Affinity of this compound as a USP7 Inhibitor

| Compound | Average MM/GBSA Score (kcal/mol) | Predicted Anticancer Activity |

| This compound | –82.1 biorxiv.org | High biorxiv.org |

| Control Inhibitor | –85.9 biorxiv.org | Not specified (used for comparison) |

Enzymatic Inhibition Kinetics and Ligand-Target Interaction Profiling

Enzymatic inhibition kinetics studies are crucial for characterizing the interaction between an inhibitor and its target enzyme, providing insights into the mechanism of inhibition and the affinity of the inhibitor for the enzyme. researchgate.netkhanacademy.orgsigmaaldrich.comsci-hub.se Key parameters determined in these studies include the Michaelis constant (Km), maximum velocity (Vmax), and inhibition constant (Ki or IC₅₀). khanacademy.orgsigmaaldrich.com The IC₅₀ represents the concentration of an inhibitor required to produce 50% inhibition of enzyme activity. sigmaaldrich.com

For this compound's activity as an αIIbβ3 antagonist, its potency is often measured by its ability to inhibit platelet aggregation, with IC₅₀ values indicating the concentration at which 50% inhibition is observed. nih.govnih.gov For instance, ML165, a this compound derivative, showed an IC₅₀ of 96 ± 5 nM in ADP-induced platelet aggregation assays. nih.gov

Prodrug Design and Biotransformation Pathways of Carafiban

Chemical Rationale for Carafiban Prodrug Strategy in Drug Design

The use of a prodrug strategy is a well-established method in drug design to enhance the physicochemical and pharmacokinetic properties of a parent drug. This approach is often employed to improve characteristics such as solubility, chemical stability, and membrane permeability, which in turn can lead to better absorption and bioavailability.

In the case of this compound, the design as an ethyl prodrug suggests a strategic chemical modification intended to optimize its therapeutic potential. Ester prodrugs are frequently used to increase the lipophilicity of a parent molecule. By temporarily masking a polar functional group, such as a carboxylic acid, with an ester group, the resulting compound can more easily traverse cellular membranes, like those in the gastrointestinal tract, leading to improved oral absorption. Once absorbed and in systemic circulation, the ester linkage is designed to be cleaved by ubiquitous esterase enzymes in the blood, plasma, or liver, releasing the active parent drug. This targeted release mechanism ensures that the active compound becomes available at the site of action after overcoming initial absorption barriers.

In Vitro and In Vivo Metabolic Activation Studies of this compound

To understand the conversion of the prodrug to its active form and its subsequent metabolic fate, comprehensive in vitro and in vivo studies are essential. These studies help characterize the metabolic pathways, identify the resulting metabolites, and determine the rate and extent of biotransformation.

Characterization of Des-ethyl-Carafiban Formation

The primary metabolic activation pathway for this compound involves the enzymatic cleavage of its ethyl ester group to form the active metabolite, Des-ethyl-Carafiban wuxiapptec.com. This biotransformation is a hydrolysis reaction, a common metabolic process for ester-containing compounds.

Identification of this compound Metabolites and Metabolic Stability Assessments

Beyond the primary activation to Des-ethyl-Carafiban, the parent compound and its active metabolite may undergo further metabolic changes, known as Phase I and Phase II reactions. Metabolic stability assays are crucial for predicting a drug's half-life and clearance in the body. These assays are commonly performed in vitro using liver microsomes, S9 fractions, or hepatocytes, which contain the primary enzymes responsible for drug metabolism.

The stability of a compound is typically measured by its intrinsic clearance (Clint) and its in vitro half-life (t½). A compound with high metabolic stability will have a low clearance rate and a long half-life, whereas a metabolically unstable compound will be cleared more rapidly.

Table 1: Key Parameters in Metabolic Stability Assessment

| Parameter | Description | Significance in Drug Development |

|---|---|---|

| In Vitro Half-Life (t½) | The time required for 50% of the parent compound to be metabolized in an in vitro system (e.g., liver microsomes). | Indicates the rate of metabolic breakdown. A shorter half-life suggests faster clearance. |

| Intrinsic Clearance (Clint) | A measure of the metabolic capacity of the liver for a specific compound, independent of blood flow. It is expressed as volume of blood cleared per unit time per unit of protein (e.g., µL/min/mg microsomal protein). | Used to predict in vivo hepatic clearance and oral bioavailability. High Clint values often correlate with rapid first-pass metabolism. |

Further studies would be required to identify other potential metabolites of this compound, which could be formed through oxidation, hydroxylation, or conjugation pathways.

Enzymatic Systems Involved in this compound Biotransformation

The biotransformation of this compound is mediated by specific enzyme systems within the body. As an ester prodrug, the initial activation to Des-ethyl-Carafiban is primarily carried out by esterases .

Subsequent metabolism of the active compound would likely involve the Cytochrome P450 (CYP) superfamily of enzymes. These heme-containing enzymes are central to Phase I metabolism and are responsible for metabolizing a vast majority of drugs. Specific isoforms, such as CYP3A4, CYP2D6, and CYP2C9, are the most common enzymes involved in drug metabolism. Identifying which CYP isoforms are responsible for the metabolism of Des-ethyl-Carafiban is critical for predicting potential drug-drug interactions, where co-administered drugs might inhibit or induce these enzymes, altering the drug's clearance and exposure.

Preclinical Pharmacological Investigations of Carafiban

In Vitro Pharmacodynamic Characterization of Carafiban

In the initial phases of drug development, in vitro (in the lab, outside a living organism) studies are essential to determine a compound's biological activity and mechanism of action at the molecular and cellular level. amsbiopharma.com This stage provides the foundational data needed before proceeding to more complex in vivo (in a living organism) testing.

Cell-Based Assays for Target Modulation and Signaling Pathway Analysis

Cell-based assays are fundamental tools in drug discovery, offering a more biologically and physiologically relevant system than purely biochemical assays. immunologixlabs.com These experiments are performed using living cells to observe the physiological effects of a compound like this compound in a controlled yet complex environment that can mimic disease states and preserve critical signaling pathways. immunologixlabs.compatsnap.com

The primary goals of this stage for a compound like this compound would be to:

Confirm Target Engagement: Determine if this compound interacts with its intended molecular target within the cell.

Assess Functional Response: Measure the cellular response following target engagement, such as changes in cell viability, proliferation, cytotoxicity, or apoptosis. immunologixlabs.com

Analyze Signaling Pathways: Investigate how this compound affects intracellular signaling cascades. thermofisher.com This involves measuring the activation or inhibition of specific proteins downstream of the primary target to understand the compound's mechanism of action. frontiersin.org

Reporter gene assays are a common technique used to monitor the activation of specific signaling pathways. nih.gov These assays can provide a real-time, quantifiable measure of gene expression changes, offering invaluable insight into the molecular mechanisms of a drug's action. patsnap.comnih.gov

Table 1: Illustrative Example of a Cell-Based Signaling Pathway Assay for this compound This table is a hypothetical representation of data that would be generated in this research phase and is not based on actual experimental results.

| Pathway Analyzed | Assay Type | This compound Concentration | Modulation (%) | Statistical Significance (p-value) |

|---|---|---|---|---|

| MAPK/ERK Pathway | Reporter Gene Assay | 1 µM | -45% (Inhibition) | p < 0.05 |

| PI3K/AKT Pathway | Phospho-Protein ELISA | 1 µM | -5% (No significant change) | p > 0.05 |

| NF-κB Pathway | Reporter Gene Assay | 1 µM | -60% (Inhibition) | p < 0.01 |

| JAK/STAT Pathway | Phospho-Protein ELISA | 1 µM | -8% (No significant change) | p > 0.05 |

Biochemical Assays for Enzyme Activity and Receptor Binding

Biochemical assays are conducted in a cell-free environment and are crucial for directly measuring the interaction between a drug candidate and its biological target, such as an enzyme or receptor. celtarys.comdanaher.com These assays provide precise, reproducible data on binding affinity, enzyme activity, and mechanism of action, which guides the selection and optimization of lead compounds. bioduro.com

For this compound, key biochemical assays would include:

Enzyme Inhibition Assays: If the target of this compound is an enzyme, these assays would measure its ability to block or reduce the enzyme's catalytic activity. patsnap.com This provides quantitative data on the compound's potency (often expressed as an IC50 value) and selectivity. patsnap.com

Receptor Binding Assays: If this compound targets a receptor, these experiments evaluate how strongly it binds to that receptor. danaher.com Techniques like fluorescence polarization or surface plasmon resonance (SPR) can determine the affinity (Kd) and kinetics of the binding interaction. patsnap.comdomainex.co.uk

These assays are prized for their consistency and reliability, allowing for the high-throughput screening of many compounds early in the drug discovery process. celtarys.com

In Vivo Preclinical Efficacy Studies of this compound in Disease Models

Following promising in vitro results, preclinical research moves into in vivo studies, which are experiments conducted in living organisms, typically animal models. amsbiopharma.com This phase is critical for evaluating a drug's effectiveness and its physiological effects within a whole, integrated biological system. tandfonline.com

Utilization of Relevant Animal Models for this compound Efficacy Assessment

The selection of an appropriate animal model is a crucial step in preclinical development. nih.gov The chosen model should mimic the human disease or condition that this compound is intended to treat as closely as possible in terms of pathology and physiology. ijrpc.com Rodents, such as mice and rats, are frequently used due to their genetic similarities to humans, cost-effectiveness, and rapid breeding cycles. nih.govtaconic.com

For a hypothetical investigation of this compound, researchers would select a validated animal model relevant to its therapeutic target. The goal is to treat the disease in the animal to gain insight into whether the compound will also show efficacy in humans. youtube.com This allows for the assessment of the drug candidate's effectiveness in a complex biological environment before it can be considered for human clinical trials. ijrpc.com

Analysis of Pharmacodynamic Endpoints in Preclinical Model Systems

Pharmacodynamics (PD) is the study of what a drug does to the body. amsbiopharma.com In preclinical models, the analysis of PD endpoints is used to measure the drug's effect on the body and its mechanism of action. nih.gov This involves confirming that the drug is interacting with its intended target in the animal and producing the desired biological response. nih.gov

Key activities in this stage would include:

Target Engagement Biomarkers: Measuring molecular changes in tissues or blood that indicate this compound has reached and interacted with its target.

Efficacy Endpoints: Assessing clinically relevant outcomes in the animal model, such as tumor size reduction in an oncology model, decreased inflammation in an autoimmune model, or improved function in a neurological model. ijrpc.com

Dose-Response Relationship: Determining the relationship between the dose of this compound administered and the magnitude of the therapeutic effect. youtube.com

These studies help establish a "proof-of-concept" that the drug can produce a therapeutic effect in vivo, which is a critical milestone for advancing a compound toward clinical development. tandfonline.com

Preclinical Pharmacokinetic Research of this compound

Pharmacokinetics (PK) is the study of what the body does to a drug. amsbiopharma.com Preclinical PK studies are essential experiments performed on animal models to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound. prisysbiotech.com This information is vital for predicting the pharmacokinetic behavior of the drug in humans and for designing safe and effective clinical trials. prisysbiotech.comnih.gov

In this phase, this compound would be administered to animal models (often rats or dogs) to determine key PK parameters. semanticscholar.org These studies would measure:

Absorption: How this compound enters the bloodstream after administration.

Distribution: Where the compound travels in the body and its concentration in various tissues.

Metabolism: How the body chemically modifies or breaks down this compound.

Excretion: How the compound and its metabolites are eliminated from the body. semanticscholar.org

The data gathered allows researchers to calculate critical parameters such as the drug's half-life, bioavailability, and clearance rate. This understanding of a drug's PK/PD relationship is fundamental to selecting an appropriate dose and schedule for first-in-human studies. biopharminternational.com

Table 2: Illustrative Example of Preclinical Pharmacokinetic Parameters for this compound in Two Species This table is a hypothetical representation of data that would be generated in this research phase and is not based on actual experimental results.

| Parameter | Rat | Dog | Unit |

|---|---|---|---|

| Half-Life (T½) | 4.5 | 8.2 | hours |

| Max Concentration (Cmax) | 1200 | 950 | ng/mL |

| Time to Max Conc. (Tmax) | 1.0 | 2.5 | hours |

| Area Under Curve (AUC) | 7500 | 11200 | ng*h/mL |

| Oral Bioavailability (%) | 35 | 55 | % |

Drug Discovery and Lead Optimization Strategies for Carafiban Development

Hit-to-Lead Identification and Refinement for Carafiban Derivatives

The initial phase in the discovery of a drug such as this compound is the hit-to-lead (H2L) stage, which serves as a bridge between initial screening and extensive optimization. wikipedia.orgichorlifesciences.com A "hit" is a compound that demonstrates a desired biological activity in an initial screening assay. drugdevelopment.fioncodesign-services.combiobide.com These hits are often identified through high-throughput screening of large compound libraries and typically exhibit modest potency, with binding affinities in the micromolar (10⁻⁶ M) range. wikipedia.orgpatsnap.com The primary goal of the H2L process is to evaluate these initial hits and select the most promising ones for further development into "lead" compounds. drugdevelopment.fi

The refinement process begins with hit confirmation, where the initial activity is rigorously re-tested to ensure reproducibility. wikipedia.orgichorlifesciences.com Once confirmed, medicinal chemists undertake a process of "hit expansion" by synthesizing and testing analogues of the original hit to establish an initial structure-activity relationship (SAR). wikipedia.orgdrugdevelopment.fi This crucial step helps to identify the key chemical features of the molecule responsible for its biological activity. patsnap.com

During the development of this compound derivatives, this phase would involve assessing multiple hit clusters to select a few series with the greatest potential to become drug-like leads. sygnaturediscovery.com The objective is to improve key properties such as potency, selectivity against other biological targets, and fundamental physicochemical characteristics like solubility and metabolic stability. wikipedia.orgdrugdevelopment.fi Through this limited optimization, the affinity of the compounds is often enhanced by several orders of magnitude, moving into the more potent nanomolar (10⁻⁹ M) range. wikipedia.org Early assessment of in-vitro ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties is also performed to help guide the selection of the most viable lead series for the next phase of optimization. sygnaturediscovery.com

Table 1: Illustrative Hit-to-Lead Progression for a this compound Precursor

| Parameter | Initial Hit Compound | Refined Hit Compound | Generated Lead Compound |

| Target Affinity (IC₅₀) | 15 µM | 2 µM | 150 nM |

| Selectivity (vs. Subtype X) | 2-fold | 15-fold | 100-fold |

| Aqueous Solubility | Low | Moderate | High |

| Metabolic Stability (t½) | < 5 min | 20 min | > 60 min |

Methodologies for Lead Optimization of this compound and its Chemical Scaffold

Key objectives during lead optimization include:

Improving Potency and Efficacy: Enhancing the therapeutic activity against the intended biological target. pion-inc.com

Enhancing Selectivity: Modifying the compound to minimize interactions with other proteins, thereby reducing the potential for side effects. pion-inc.combiosolveit.de

Optimizing Pharmacokinetics (ADME): Improving the absorption, distribution, metabolism, and excretion characteristics to ensure the drug reaches its target at therapeutic concentrations. pion-inc.com

This is achieved through an iterative cycle of designing, synthesizing, and testing new analogues to build a comprehensive understanding of the structure-activity relationship (SAR). patsnap.com

Rational drug design is a knowledge-driven strategy that utilizes the three-dimensional structural information of the biological target to guide the design of new compounds. longdom.orgwikipedia.org This approach significantly streamlines the drug discovery process by focusing on molecules with a higher probability of being effective and safe. immutoscientific.com In the optimization of this compound, structure-based drug design (SBDD) would be a key methodology. fiveable.me

The process begins with determining the 3D structure of the target protein, often through techniques like X-ray crystallography or NMR spectroscopy. longdom.org This structural data reveals the specific shape and chemical nature of the binding site where a drug molecule can interact. longdom.org With this information, medicinal chemists can design molecules, such as this compound derivatives, that are complementary in shape and charge to the target, maximizing binding affinity and potency. wikipedia.org Computational tools are essential for modeling these interactions, predicting binding affinities, and evaluating how structural modifications to the this compound scaffold might enhance its therapeutic properties. longdom.org

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, employing automation and robotics to rapidly test hundreds of thousands to millions of compounds for a specific biological activity. patsnap.comaragen.comchemcopilot.com This method allows for the efficient identification of initial "hits" that serve as the starting point for the hit-to-lead process. scdiscoveries.com In the discovery of this compound, an HTS campaign would have been used to screen a large and diverse chemical library against the intended biological target. patsnap.com This process significantly shortens the initial stages of drug development by quickly narrowing down a vast number of compounds to a manageable set of active molecules. patsnap.comscdiscoveries.com

Virtual Screening (VS) is a computational technique that serves as a powerful and cost-effective alternative or complement to HTS. nih.govmedchemexpress.com It involves using computer models to search large libraries of small molecules to identify those most likely to bind to a drug target. medchemexpress.comopenmedicinalchemistryjournal.com There are two main approaches:

Structure-Based Virtual Screening (SBVS): This method uses the 3D structure of the target protein to "dock" virtual compounds into the binding site, predicting their binding orientation and affinity. medchemexpress.com

Ligand-Based Virtual Screening (LBVS): When the target's structure is unknown, this approach uses the chemical structures of known active molecules to find other compounds with similar properties. medchemexpress.com

For this compound's discovery, virtual screening could have been used to prioritize compounds from a large chemical database for experimental testing, thereby reducing the number of compounds that needed to be screened via HTS and increasing the likelihood of finding innovative hits. medchemexpress.comnih.gov

Table 2: Comparison of HTS and Virtual Screening in Drug Discovery

| Feature | High-Throughput Screening (HTS) | Virtual Screening (VS) |

| Methodology | Experimental, physical testing of compounds in assays. biobide.com | Computational, in silico modeling and simulation. nih.gov |

| Throughput | 10,000 to >100,000 compounds per day. aragen.com | Millions of compounds in a short timeframe. medchemexpress.com |

| Cost | High (reagents, equipment, personnel). nih.gov | Low (primarily computational resources). emanresearch.org |

| Primary Use | Initial hit identification from large, diverse libraries. scdiscoveries.com | Prioritizing compounds for HTS, finding novel scaffolds. nih.govnih.gov |

Advanced Computational Approaches in this compound Drug Design and Development

Modern drug design, including the development of this compound, has been revolutionized by the integration of advanced computational methods, often referred to as computer-aided drug design (CADD). emanresearch.orgmicrobenotes.com These in silico techniques are used at nearly every stage of the discovery pipeline, from target identification to lead optimization, to reduce costs and accelerate the development timeline. frontiersin.orgnih.gov

Computational approaches are broadly categorized into structure-based and ligand-based methods. microbenotes.comnih.gov

Structure-Based Drug Design (SBDD): When the 3D structure of the target protein is known, SBDD methods like molecular docking are used to predict how a ligand, such as this compound, binds to its receptor. nih.govglobalresearchonline.net Molecular dynamics simulations can further analyze the stability of the protein-ligand complex over time. danaher.com

Ligand-Based Drug Design (LBDD): In the absence of a target structure, LBDD techniques are employed. emanresearch.org These include methods like quantitative structure-activity relationship (QSAR) modeling, which builds mathematical models to correlate the chemical structure of compounds with their biological activity. patsnap.comdanaher.com Pharmacophore modeling identifies the essential 3D arrangement of chemical features necessary for biological activity, which can then be used to search for new molecules. danaher.com

For this compound, these advanced computational tools would have been instrumental in optimizing the lead series. For instance, QSAR models could predict the potency of new analogues before they are synthesized, while molecular docking could guide structural modifications to improve binding interactions with the target. patsnap.comdanaher.com

Advanced Research Methodologies and Future Trajectories for Carafiban Studies

Emerging Analytical and Spectroscopic Techniques in Carafiban Research

The precise characterization of this compound's molecular structure, purity, and interactions with biological targets is crucial for its development. Modern analytical and spectroscopic techniques offer unparalleled sensitivity, resolution, and specificity, enabling in-depth investigations.

Mass Spectrometry (MS): Advanced mass spectrometry, including high-resolution MS and tandem MS (MS/MS), is a cornerstone for the characterization of active pharmaceutical ingredients (APIs) and impurities within complex biotherapeutics kbibiopharma.com. These techniques allow for the comprehensive identification and quantification of molecules, providing detailed insights into chemical composition and structural integrity kbibiopharma.commdpi.comnih.govfiu.edu. For this compound, MS could be employed to confirm its molecular weight, identify potential degradation products, and analyze its metabolic fate in biological systems. Multi-modal MS workflows, such as mass spectrometry imaging, can also provide spatial characterization of this compound within tissues or cellular models fiu.edu.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy offers detailed information about molecular structure, conformation, and dynamics cuny.edunih.govnih.govnih.gov. It is a powerful tool for elucidating the three-dimensional structure of small molecules like this compound, confirming synthetic pathways, and studying its interactions with proteins or other biomolecules at an atomic level cuny.edunih.govnih.govnih.gov. For instance, Saturation Transfer Difference (STD)-NMR can be used to identify binding interactions between this compound and its targets researchgate.net.

Chromatographic Techniques: High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), often coupled with MS or UV detection, are essential for the separation, purification, and quantification of this compound from complex mixtures mdpi.comijpsjournal.commdpi.comveeprho.com. These methods ensure the purity of the compound and can be adapted for quality control and pharmacokinetic studies.

X-ray Crystallography: This technique provides atomic-resolution three-dimensional structures of molecules, including small molecules and protein-ligand complexes rhymezone.comunesco.orguwi.eduresearchgate.netnewdu.comresearchgate.netresearchgate.net. While specific crystallographic studies on this compound itself were not found in the public domain, it is a vital tool for understanding the precise binding modes of compounds to their targets, which is particularly relevant in drug discovery and optimization. For example, crystallographic studies have been crucial in understanding the binding of USP7 inhibitors, a target this compound has been identified to interact with researchgate.netresearchgate.netresearchgate.net.

While these techniques are broadly applied in pharmaceutical research, current publicly available research does not detail the specific application of these advanced analytical and spectroscopic methods for the comprehensive characterization of this compound itself, beyond its identification in drug repurposing screens.

Integration of Omics Technologies in this compound Mechanism Elucidation

Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of biological systems, offering comprehensive insights into drug mechanisms of action and disease pathogenesis mdpi.comijpsjournal.comrhymezone.comunesco.orguwi.eduresearchgate.netresearchgate.netnanoporetech.combio-itworld.comcaribbeancollectivemag.comcarigenetics.comccamp.res.inmpg.denih.govnih.govcolumbianeuroresearch.orgresearchgate.netnih.govresearchgate.netbiorxiv.orgresearchgate.netresearchgate.netmdpi.comnih.govmedrxiv.orgabcam.com. Integrating these multi-omics datasets can uncover complex biological interplay that single-omics studies might miss bio-itworld.comnih.govmedrxiv.org.

Proteomics: Mass spectrometry-based proteomics can profile the proteome (the entire set of proteins) of cells or tissues in response to drug treatment, revealing alterations in protein abundance, post-translational modifications, and protein-protein interactions mdpi.comresearchgate.netresearchgate.netnih.govresearchgate.netnih.govmdpi.comabcam.com. For this compound, proteomics could help identify its direct and indirect protein targets, understand downstream signaling pathways affected by its action, and elucidate its impact on cellular processes like ubiquitination, especially given its identified role as a USP7 inhibitor researchgate.netresearchgate.net.

Metabolomics: This technology involves the comprehensive analysis of metabolites within biological samples, providing a "snapshot" of the physiological state and real-time biochemical activity fiu.eduijpsjournal.comnih.govnih.govresearchgate.netresearchgate.net. Metabolomics could be used to identify metabolic pathways modulated by this compound, offering insights into its therapeutic effects and potential off-target activities.

Transcriptomics and Genomics: Transcriptomics studies gene expression levels, while genomics examines the entire genetic material rhymezone.comunesco.orguwi.edunewdu.comnanoporetech.combio-itworld.comcaribbeancollectivemag.comcarigenetics.commpg.denih.govcolumbianeuroresearch.orgresearchgate.netbiorxiv.orgmedrxiv.org. While there are general studies on genomic research in various populations unesco.orguwi.edunewdu.comnanoporetech.combio-itworld.comcaribbeancollectivemag.comcarigenetics.commpg.decolumbianeuroresearch.org, specific applications of transcriptomics or genomics to this compound's mechanism of action are not widely reported in the public domain. However, these technologies could be used to investigate this compound's effects on gene expression profiles and identify genetic markers that predict responsiveness or resistance to the compound.

Currently, specific research detailing the application of comprehensive omics technologies (beyond the general context of drug repurposing where this compound is mentioned as a USP7 inhibitor) to elucidate this compound's mechanism of action is not extensively available in public research databases.

Innovative Drug Repurposing Strategies Applied to this compound

Drug repurposing, also known as drug repositioning or reprofiling, is a strategic approach that involves finding new therapeutic applications for existing drugs that have already been approved for other indications or are under investigation nanoporetech.com. This strategy offers significant advantages, including reduced development time, lower costs, and mitigated safety concerns, as the compounds already have established safety profiles in humans kbibiopharma.comnanoporetech.comcaribbeancollectivemag.commdpi.comdntb.gov.ua.

This compound has been identified as a promising candidate in innovative drug repurposing efforts, specifically as a potential inhibitor of Ubiquitin-Specific Protease 7 (USP7) researchgate.netresearchgate.netresearchgate.netresearchgate.netnanoporetech.combio-itworld.comcaribbeancollectivemag.comcarigenetics.comccamp.res.inresearchgate.netresearchgate.netresearchgate.netmdpi.comdntb.gov.uakromasil.comresearchgate.netresearchgate.net. USP7 is a critical therapeutic target in cancer due to its regulatory roles in tumor suppressors, oncoproteins, and epigenetic modifiers researchgate.netresearchgate.netresearchgate.netnanoporetech.comcaribbeancollectivemag.comcarigenetics.comresearchgate.netmdpi.comdntb.gov.uakromasil.comresearchgate.net. Its aberrant activation or overexpression can promote oncogenesis, making it a promising target for anticancer therapies researchgate.netnanoporetech.comcaribbeancollectivemag.comcarigenetics.comresearchgate.netkromasil.comresearchgate.net.

A multi-tiered hybrid virtual screening pipeline, combining structure-based pharmacophore models, molecular dynamics (MD) simulations, and binding energy calculations, has been successfully employed to identify potential USP7 inhibitors from libraries of FDA-approved and investigational small molecules researchgate.netresearchgate.netresearchgate.netresearchgate.netnanoporetech.comcaribbeancollectivemag.comcarigenetics.comresearchgate.netresearchgate.netresearchgate.netmdpi.comdntb.gov.uakromasil.comresearchgate.netresearchgate.net. In one such study, this compound was among twelve compounds that demonstrated favorable binding profiles, structural diversity, and high predicted anticancer activity researchgate.netresearchgate.netresearchgate.netnanoporetech.comcaribbeancollectivemag.comcarigenetics.comresearchgate.netresearchgate.netresearchgate.netmdpi.comdntb.gov.uakromasil.comresearchgate.netresearchgate.net. This compound, specifically, showed a low average MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) score, suggesting its potential as a potent small molecule USP7 inhibitor caribbeancollectivemag.com. This research highlights this compound's potential for repurposing as a novel anticancer therapeutic, offering a cost-effective path for development researchgate.netresearchgate.netresearchgate.netnanoporetech.comcaribbeancollectivemag.comcarigenetics.comresearchgate.netresearchgate.netresearchgate.netmdpi.comdntb.gov.uakromasil.comresearchgate.netresearchgate.net.

Table 1: Predicted Anticancer Activity of this compound as a USP7 Inhibitor

| Compound | Predicted Anticancer Activity (QSAR Model) | Average MM/GBSA Score (kcal/mol) | Role as USP7 Inhibitor | Reference |

| This compound | High | -82.1 | Potent | caribbeancollectivemag.com |

| Xantifibrate | High | Not specified | Potential | nanoporetech.combio-itworld.comcarigenetics.com |

| Etofylline Clofibrate | High | Not specified | Potential | nanoporetech.combio-itworld.comcarigenetics.com |

Note: MM/GBSA scores are typically negative, with more negative values indicating stronger binding affinity.

Novel Preclinical Model Systems for this compound Research

The development and utilization of novel preclinical model systems are critical for accurately predicting drug efficacy and safety in humans, reducing reliance on traditional animal models, and addressing the limitations of two-dimensional (2D) cell cultures nih.govresearchgate.netnih.govmdpi.comemulatebio.comjci.orginsphero.com.

3D Cell Culture Models (Spheroids and Organoids): Three-dimensional (3D) cell culture systems, such as spheroids and organoids, more closely mimic the complex cellular architecture and microenvironment found in living tissues and organs compared to conventional 2D cultures nih.govnih.govnih.govmdpi.comemulatebio.comjci.org. Organoids, derived from primary tissues or stem cells, can recapitulate the heterogeneity of human diseases and are instrumental in personalized medicine approaches and drug screening nih.govnih.govnih.gov. For this compound research, 3D cell culture models could be used to:

Evaluate its efficacy and toxicity in a more physiologically relevant context.

Study its penetration and distribution within tumor-like structures, especially if its repurposing as an anticancer agent is pursued nih.gov.

Investigate its effects on cellular interactions and the tumor microenvironment nih.govnih.gov.

Develop patient-specific disease models to predict individual responses to this compound nih.govnih.gov.

Organ-on-a-Chip and Microfluidic Systems: These advanced microphysiological systems (MPS) are engineered to replicate the functional units of human organs, allowing for precise control over the cellular microenvironment, fluid flow, and multi-organ interactions mdpi.comnih.govmdpi.comdntb.gov.uaemulatebio.comjci.orginsphero.com. While specific applications to this compound are not detailed in public research, these systems could be invaluable for:

Studying this compound's absorption, distribution, metabolism, and excretion (ADME) in a human-relevant context nih.gov.

Assessing its impact on specific organ functions and potential off-target effects in a controlled, high-throughput manner mdpi.comjci.org.

Modeling complex disease conditions and this compound's therapeutic effects within a dynamic, interconnected system mdpi.comdntb.gov.uaemulatebio.cominsphero.com.

Patient-Derived Xenograft (PDX) Models: PDX models involve implanting patient tumor tissue into immunodeficient mice, providing a preclinical platform that retains the heterogeneity and characteristics of the original human tumor nih.gov. While not a "novel" model in the newest sense, advancements in their use and characterization make them highly relevant. For this compound, PDX models could be used to validate its anticancer efficacy observed in in vitro studies and assess its activity against diverse tumor types in a living system.

While the aforementioned novel preclinical models hold immense potential for this compound research, current publicly available literature does not specifically detail studies where this compound has been investigated using these advanced systems. However, the general utility of these models in drug discovery and development suggests their future applicability for a comprehensive understanding of this compound's biological activities.

Q & A

Basic Research Questions

Q. What established synthesis protocols exist for Carafiban, and how can researchers ensure reproducibility?

- Methodological Answer : Follow step-by-step synthesis procedures documented in peer-reviewed literature, including reaction conditions (e.g., temperature, catalysts) and purification methods. Validate reproducibility by cross-referencing protocols with secondary sources and replicating pilot-scale syntheses. Include detailed characterization data (e.g., NMR, HPLC purity >95%) and cite prior work for known intermediates .

Q. Which analytical techniques are recommended for characterizing this compound’s purity and structural integrity?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>99%), and mass spectrometry (MS) for molecular weight validation. Compare results with reference standards and report deviations exceeding ±2% .

Q. What in vitro assays are suitable for preliminary pharmacological evaluation of this compound?

- Methodological Answer : Employ platelet aggregation inhibition assays (e.g., using ADP or collagen as agonists) with dose-response curves (IC₅₀ calculations). Include positive controls (e.g., aspirin) and validate results across multiple donor samples to account for biological variability. Report statistical significance (p < 0.05) using ANOVA or t-tests .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported binding affinities of this compound across studies?

- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., assay type, receptor isoforms). Replicate experiments under standardized conditions (e.g., fixed pH, temperature) and use isothermal titration calorimetry (ITC) for direct binding measurements. Cross-validate findings with molecular docking studies to assess structural interactions .

Q. What strategies optimize experimental conditions for this compound’s in vivo pharmacokinetic studies?

- Methodological Answer : Design dose-ranging studies using pharmacokinetic (PK) modeling to determine bioavailability and half-life. Employ LC-MS/MS for plasma concentration analysis and include control groups for metabolite profiling. Adjust formulations (e.g., solubility enhancers) based on logP values and partition coefficients .

Q. How should mechanistic studies address contradictory findings on this compound’s off-target effects?

- Methodological Answer : Use CRISPR-edited cell lines to isolate target pathways and perform transcriptomic profiling (RNA-seq) to identify off-target gene expression changes. Validate findings with competitive binding assays and computational toxicity prediction tools (e.g., ProTox-II) .

Q. What statistical approaches are critical for analyzing dose-response relationships in this compound studies?

- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to derive EC₅₀/ED₅₀ values. Use bootstrapping for confidence intervals and assess goodness-of-fit (R² > 0.9). For heterogeneous data, employ mixed-effects models to account for inter-study variability .

Methodological Best Practices

- Reproducibility : Document experimental parameters (e.g., equipment calibration, batch numbers of reagents) in supplementary materials. Use FAIR (Findable, Accessible, Interoperable, Reusable) data principles for public datasets .

- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for animal research and include ethics committee approval codes .

- Data Contradiction : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to re-evaluate hypotheses and consult interdisciplinary experts to identify overlooked variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.